4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with isothiocyanates to form the triazole ring. For instance, the reaction of cyclohexyl isothiocyanate with pyridine-3-carbohydrazide in the presence of a base such as triethylamine in ethanol can yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring.
Scientific Research Applications
4-Cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group. This group can influence the compound’s lipophilicity, stability, and overall biological activity. The cyclohexyl group may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .
Properties
IUPAC Name |
4-cyclohexyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-16-15-12(10-5-4-8-14-9-10)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNXOFBPGMUJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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